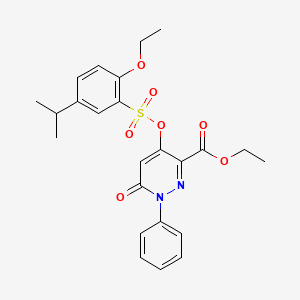

Ethyl 4-(((2-ethoxy-5-isopropylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Beschreibung

This compound belongs to the pyridazine carboxylate family, characterized by a dihydropyridazine core substituted with ester and sulfonyloxy groups. The sulfonyloxy moiety is linked to a 2-ethoxy-5-isopropylphenyl ring, introducing steric bulk and electronic effects. Its synthesis likely involves sulfonation and esterification steps, as inferred from analogous pyridazine derivatives discussed in synthesis-focused studies .

Eigenschaften

IUPAC Name |

ethyl 4-(2-ethoxy-5-propan-2-ylphenyl)sulfonyloxy-6-oxo-1-phenylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O7S/c1-5-31-19-13-12-17(16(3)4)14-21(19)34(29,30)33-20-15-22(27)26(18-10-8-7-9-11-18)25-23(20)24(28)32-6-2/h7-16H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZMUKNPCMBVES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)OC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Ethyl 4-(((2-ethoxy-5-isopropylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, a compound belonging to the class of dihydropyridazine derivatives, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of Ethyl 4-(((2-ethoxy-5-isopropylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can be described as follows:

- Molecular Formula : C₂₀H₂₉N₃O₅S

- Molecular Weight : 405.53 g/mol

- CAS Number : Not specified in the available literature.

The compound features a sulfonyl group attached to a dihydropyridazine core, which is known for its diverse biological activities.

Antioxidant Properties

Research indicates that compounds similar to Ethyl 4-(((2-ethoxy-5-isopropylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine have demonstrated significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells.

Antimicrobial Activity

Dihydropyridazine derivatives have been evaluated for their antimicrobial properties. In vitro studies have shown that these compounds exhibit activity against various bacterial strains. For instance, a related study found that certain pyrazole-based compounds displayed notable antimicrobial effects, suggesting potential applications in treating infections caused by resistant strains .

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. Dihydropyridazine derivatives have been studied for their ability to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in the pyrimidine biosynthesis pathway. Inhibitors of DHODH have therapeutic implications in immunosuppressive treatments and antiviral therapies .

Case Studies and Research Findings

- Inhibition of DHODH : A study on structurally similar compounds demonstrated that certain derivatives significantly inhibited DHODH activity, leading to reduced viral replication in cell-based assays. This positions these compounds as potential candidates for further development as antiviral agents .

- Antioxidant Activity Assessment : Experimental evaluations using DPPH and ABTS assays indicated that related dihydropyridazine derivatives possess substantial radical scavenging abilities, highlighting their potential use as natural antioxidants in pharmaceutical formulations.

- Antimicrobial Efficacy : A comparative study showed that similar compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications in the chemical structure could enhance efficacy .

Summary Table of Biological Activities

Vergleich Mit ähnlichen Verbindungen

Key Structural Features

The compound’s unique structural attributes include:

- Ethyl carboxylate : At position 3, contributing to solubility and metabolic stability.

- Phenyl substituent : At position 1, providing aromatic interactions in biological targets.

Comparison with Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate (CAS 339031-45-7)

| Property | Target Compound | Butylsulfanyl Analog (CAS 339031-45-7) |

|---|---|---|

| Substituent at position 4 | Sulfonyloxy (electron-withdrawing, polar) | Butylsulfanyl (less polar, lipophilic) |

| Molecular Weight (MW) | Estimated ~460–480 g/mol (based on structural complexity) | 332.42 g/mol |

| Hydrogen-Bonding Capacity | High (sulfonyloxy O-atoms, ester carbonyl) | Moderate (sulfanyl S-atom, ester carbonyl) |

| Bioactivity Potential | Likely enhanced interaction with polar enzyme active sites | May favor hydrophobic target binding |

Functional Implications :

Comparison with Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate (CAS 478067-01-5)

| Property | Target Compound | Trifluoromethyl Analog (CAS 478067-01-5) |

|---|---|---|

| Substituents | 2-ethoxy-5-isopropylphenyl (electron-donating) | 3-(trifluoromethyl)phenyl (electron-withdrawing) |

| MW | Estimated ~460–480 g/mol | 380.24 g/mol |

| XLogP3 | Likely lower due to polar groups | 3.4 (highly lipophilic) |

| Electronic Effects | Electron-donating ethoxy/isopropyl groups stabilize the ring | Strong electron-withdrawing CF3 groups |

Functional Implications :

- Its higher log P (3.4) suggests superior membrane permeability but possible metabolic instability due to fluorine substituents.

- The target compound’s ethoxy/isopropyl groups may improve metabolic stability and reduce toxicity compared to fluorinated analogs, which are often associated with bioaccumulation risks .

Physicochemical and Computational Attributes

Key Observations :

- The trifluoromethyl analog’s low polar surface area (59 Ų) correlates with its lipophilicity and possible CNS activity .

Q & A

Q. Q1: What are the key steps and optimal conditions for synthesizing Ethyl 4-(((2-ethoxy-5-isopropylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate?

A: Synthesis involves multi-step reactions:

- Step 1: Formation of the dihydropyridazine core via cyclocondensation of hydrazine derivatives with diketones or ketoesters under reflux (ethanol, 70–80°C, 6–12 hrs) .

- Step 2: Sulfonylation using 2-ethoxy-5-isopropylbenzenesulfonyl chloride in dichloromethane with a base (e.g., triethylamine) at 0–5°C to avoid side reactions .

- Step 3: Esterification of the carboxylate group using ethanol and catalytic sulfuric acid .

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Advanced Synthesis: Addressing Low Yield in Sulfonylation

Q. Q2: How can researchers resolve low yields during sulfonylation of the dihydropyridazine intermediate?

A: Low yields often arise from steric hindrance or competing hydrolysis. Mitigation strategies include:

- Temperature Control: Maintain 0–5°C to slow hydrolysis of the sulfonyl chloride .

- Solvent Optimization: Use anhydrous dichloromethane with molecular sieves to scavenge moisture .

- DOE (Design of Experiments): Apply a fractional factorial design to test variables (molar ratios, reaction time) and identify dominant factors .

- Computational Pre-screening: Use density functional theory (DFT) to predict reactivity of sulfonyl chloride with the dihydropyridazine core .

Basic Structural Elucidation

Q. Q3: Which analytical techniques are critical for confirming the molecular structure of this compound?

A:

- NMR Spectroscopy: H and C NMR identify functional groups (e.g., sulfonate ester at δ 7.2–7.8 ppm for aromatic protons, δ 165–170 ppm for carbonyl carbons) .

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H] at m/z 531.14) .

- X-ray Crystallography: Resolve absolute configuration using SHELX for refinement and ORTEP-3 for visualization .

Advanced Structural Analysis: Addressing Crystallographic Data Contradictions

Q. Q4: How should researchers interpret discrepancies in reported bond angles or torsional strains in X-ray data?

A: Discrepancies may arise from polymorphism or dynamic puckering of the dihydropyridazine ring:

- Ring Puckering Analysis: Apply Cremer-Pople parameters to quantify deviations from planarity .

- Hydrogen Bonding Networks: Use graph set analysis (e.g., Etter’s formalism) to identify stabilizing interactions that influence conformation .

- Validation Tools: Cross-check with PLATON or Mercury software to detect lattice disorders or twinning .

Basic Biological Activity Assessment

Q. Q5: What methodologies are used to evaluate the biological activity of this compound?

A:

- Enzyme Inhibition Assays: Test against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using fluorogenic substrates .

- Antimicrobial Screening: Employ microbroth dilution (MIC determination) against Gram-positive/negative strains .

- Cytotoxicity: MTT assay on cancer cell lines (IC values reported at 10–50 µM for analogs) .

Advanced Mechanistic Studies: SAR and Target Identification

Q. Q6: How can structure-activity relationship (SAR) studies guide optimization of this compound?

A:

- Modular Substituent Variation: Replace the 2-ethoxy-5-isopropylphenyl group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) to probe steric/electronic effects on potency .

- Metabolite Profiling: Use LC-MS/MS to identify active metabolites and refine pharmacokinetic properties .

- Molecular Docking: Simulate binding to proposed targets (e.g., HDACs) using AutoDock Vina, validated by mutagenesis studies .

Data Contradiction Analysis: Reconciling Divergent Reactivity Reports

Q. Q7: Why do some studies report facile hydrolysis of the sulfonate ester, while others note stability?

A: Stability depends on:

- pH Sensitivity: Hydrolysis accelerates under basic conditions (pH > 9) due to nucleophilic attack by hydroxide ions .

- Solvent Effects: Aprotic solvents (e.g., DMF) stabilize the ester, while protic solvents (e.g., methanol) promote degradation .

- Steric Shielding: The 5-isopropyl group in the sulfonate moiety reduces accessibility to nucleophiles .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.